HMG-CoA Reductase Inhibition: Comparative EC50 Values in a Standardized Cellular Assay
In a standardized cellular assay measuring HMG-CoA reductase inhibition, mevastatin hydroxy acid demonstrated an EC50 of 27.63 ± 9.84 μM [1]. This potency is intermediate among the tested statins: significantly less potent than simvastatin (EC50 = 6.67 ± 1.13 μM) and cerivastatin (10.64 ± 3.73 μM), but more potent than atorvastatin (34.86 ± 5.00 μM) and pitavastatin (20.66 ± 3.82 μM), and comparable to lovastatin (22.73 ± 4.90 μM). This rank-order potency profile positions mevastatin hydroxy acid sodium as a reference compound of moderate intrinsic activity, suitable for benchmarking novel inhibitors where both more and less potent comparators are required.
| Evidence Dimension | Cellular HMG-CoA reductase inhibition potency (EC50) |
|---|---|
| Target Compound Data | 27.63 ± 9.84 μM |
| Comparator Or Baseline | Simvastatin: 6.67 ± 1.13 μM; Cerivastatin: 10.64 ± 3.73 μM; Pitavastatin: 20.66 ± 3.82 μM; Lovastatin: 22.73 ± 4.90 μM; Atorvastatin: 34.86 ± 5.00 μM |
| Quantified Difference | 4.1-fold less potent than simvastatin; 1.3-fold more potent than atorvastatin |
| Conditions | Cell-based assay; results expressed as mean EC50 ± SD from three independent experiments |
Why This Matters
This rank-order EC50 dataset enables researchers to select mevastatin hydroxy acid sodium as a mid-potency control when establishing dose-response curves for novel HMG-CoA reductase inhibitors, ensuring the assay window spans both higher and lower potency ranges.
- [1] TABLE 2. Compound EC50 values for HMG-CoA reductase inhibition. PMC5527628. 2017. View Source
